

4-Benzoylbenzaldehyde structural characterization

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Compound of Interest

Compound Name: 4-Benzoylbenzaldehyde

CAS No.: 20912-50-9

Cat. No.: B1278530

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An In-depth Technical Guide to the Structural Characterization of **4-Benzoylbenzaldehyde**

Foreword: A Note on Scientific Rigor

In the pursuit of scientific excellence, transparency and precision are paramount. This guide is dedicated to the comprehensive structural characterization of **4-benzoylbenzaldehyde** (also known as 4-formylbenzophenone), a molecule of significant interest in synthetic chemistry and drug development. While a wealth of spectroscopic and crystallographic data exists for structurally related compounds, a complete, peer-reviewed experimental dataset for **4-benzoylbenzaldehyde** itself is not readily available in the public domain at the time of this writing.

Therefore, this guide adopts a predictive and comparative approach, grounded in the established principles of analytical chemistry. The spectral interpretations and structural predictions presented herein are derived from experimental data of closely analogous compounds, such as benzaldehyde and various substituted benzophenones. This methodology allows us to construct a scientifically robust and insightful characterization framework for **4-benzoylbenzaldehyde**, while clearly acknowledging the predictive nature of the data. Every

effort has been made to provide authoritative references for the foundational principles and the analog data used.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies and expected outcomes in the structural elucidation of this important bifunctional molecule.

Introduction to 4-Benzoylbenzaldehyde: A Molecule of Duality

4-Benzoylbenzaldehyde, with the chemical formula $C_{14}H_{10}O_2$ and a molecular weight of approximately 210.23 g/mol, is an intriguing organic molecule possessing two distinct carbonyl functionalities: an aldehyde and a ketone.^[1] This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and dyes. Its structure, featuring two phenyl rings connected by a ketone and one ring bearing a formyl group, presents a unique landscape for structural analysis.

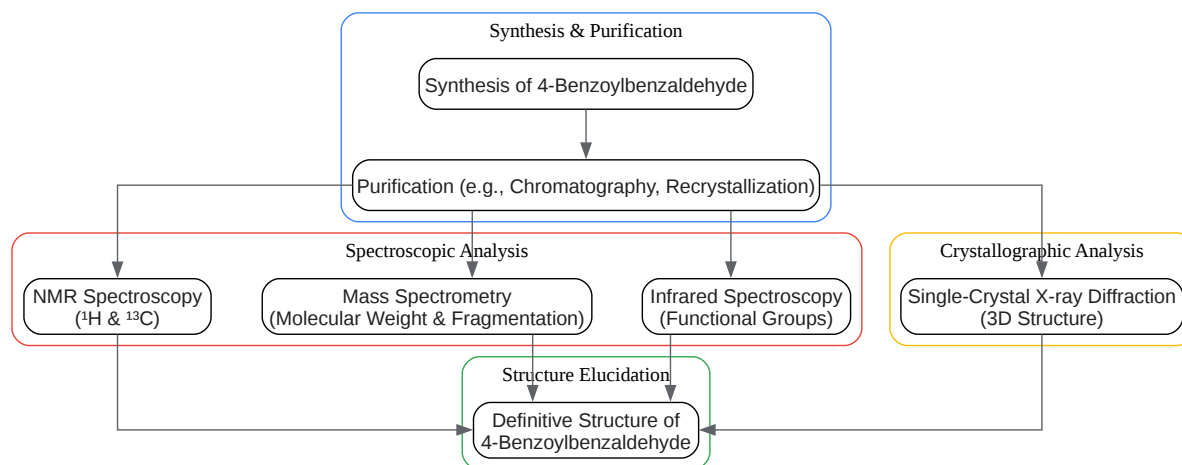
A thorough characterization of **4-benzoylbenzaldehyde** is crucial for ensuring its purity, confirming its identity, and understanding its chemical behavior in subsequent reactions. This guide provides a comprehensive overview of the primary analytical techniques employed for its structural elucidation.

Chemical and Physical Properties of **4-Benzoylbenzaldehyde**

Property	Value	Source
IUPAC Name	4-benzoylbenzaldehyde	[1]
Synonyms	4-formylbenzophenone	[1]
CAS Number	20912-50-9	[1]
Molecular Formula	C ₁₄ H ₁₀ O ₂	[1]
Molecular Weight	210.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	

The Integrated Workflow for Structural Characterization

The definitive structural characterization of a molecule like **4-benzoylbenzaldehyde** is not reliant on a single technique but rather on the convergence of evidence from multiple analytical methodologies. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system.



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Figure 1: Integrated workflow for the structural characterization of **4-Benzoylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-benzoylbenzaldehyde**, both ^1H and ^{13}C NMR are indispensable.

^1H NMR Spectroscopy: A Proton's Perspective

Causality Behind Experimental Choices: ^1H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The choice of a deuterated solvent, typically deuteriochloroform (CDCl_3), is crucial as it dissolves the analyte without producing an interfering proton signal. A high-field instrument (e.g., 400

MHz or higher) is preferred to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region.

Predicted ^1H NMR Spectrum of **4-Benzoylbenzaldehyde**: Based on the analysis of benzaldehyde and substituted benzophenones, the ^1H NMR spectrum of **4-benzoylbenzaldehyde** is predicted to exhibit the following key features:

- Aldehydic Proton: A singlet peak significantly downfield, expected around δ 10.0-10.1 ppm. This pronounced downfield shift is due to the strong deshielding effect of the carbonyl group.
- Aromatic Protons: A complex multiplet region between δ 7.4 and 8.0 ppm, integrating to 9 protons. The protons on the benzoyl group and the benzaldehyde ring will have distinct chemical shifts due to their different electronic environments. The protons ortho to the carbonyl groups will be the most deshielded and appear further downfield.

Predicted ^1H NMR Data for **4-Benzoylbenzaldehyde**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehydic proton (-CHO)
~7.9-8.0	m	4H	Aromatic protons ortho to carbonyls
~7.4-7.7	m	5H	Remaining aromatic protons

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-benzoylbenzaldehyde** in ~0.6 mL of CDCl_3 .
- Transfer: Filter the solution into a clean 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

- Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. An acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds are typically sufficient.
- Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

^{13}C NMR Spectroscopy: Unveiling the Carbon Framework

Causality Behind Experimental Choices: ^{13}C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom, offering a direct count of the different carbon environments. Broadband proton decoupling is almost always employed to simplify the spectrum to a series of singlets, with each singlet corresponding to a unique carbon.

Predicted ^{13}C NMR Spectrum of **4-Benzoylbenzaldehyde**: The proton-decoupled ^{13}C NMR spectrum is predicted to show 10 distinct signals (some aromatic carbons may have coincidental chemical shifts).

- Carbonyl Carbons: Two signals in the highly deshielded region of the spectrum. The ketone carbonyl is expected around δ 195-197 ppm, while the aldehyde carbonyl is predicted to be slightly upfield, around δ 190-192 ppm.
- Aromatic Carbons: A series of signals in the range of δ 128-140 ppm. The quaternary carbons (those attached to other carbons and not hydrogens) will typically show weaker signals.

Predicted ^{13}C NMR Data for **4-Benzoylbenzaldehyde**

Predicted Chemical Shift (δ , ppm)	Assignment
~196	Ketone Carbonyl (C=O)
~191	Aldehyde Carbonyl (CHO)
~130-140	Aromatic Carbons

Experimental Protocol for ^{13}C NMR Spectroscopy:

- **Sample Preparation:** A more concentrated sample (20-50 mg in ~0.6 mL of CDCl_3) is generally required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Instrument Setup:** Use the same instrument and shimming procedure as for ^1H NMR.
- **Acquisition:** Acquire the spectrum using a standard pulse-acquire sequence with broadband proton decoupling. A larger number of scans (e.g., 128 or more) is typically necessary to achieve a good signal-to-noise ratio.
- **Processing:** Process the FID similarly to the ^1H NMR data to obtain the final spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

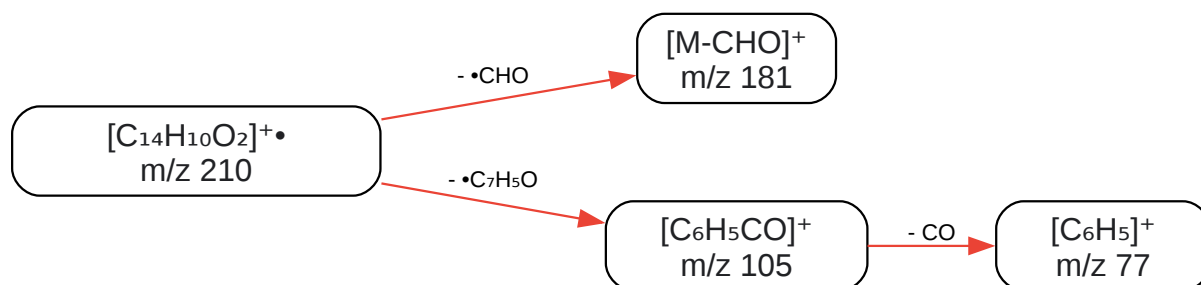
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like **4-benzoylbenzaldehyde**. It provides a characteristic fragmentation pattern that can be used as a molecular fingerprint. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Predicted Mass Spectrum of **4-Benzoylbenzaldehyde**:

- **Molecular Ion ($\text{M}^+\bullet$):** A prominent peak is expected at m/z 210, corresponding to the molecular weight of $\text{C}_{14}\text{H}_{10}\text{O}_2$.
- **Key Fragments:** The fragmentation is likely to be driven by the cleavage of bonds adjacent to the carbonyl groups. Predicted key fragments include:
 - m/z 181: Loss of the formyl radical ($\bullet\text{CHO}$).
 - m/z 105: The benzoyl cation ($[\text{C}_6\text{H}_5\text{CO}]^+$), a very common and stable fragment.

- m/z 77: The phenyl cation ($[C_6H_5]^+$), resulting from the loss of CO from the benzoyl cation.



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Figure 2: Predicted mass spectrometry fragmentation pathway for **4-Benzoylbenzaldehyde**.

Experimental Protocol for GC-MS:

- Sample Preparation: Prepare a dilute solution of **4-benzoylbenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the gas chromatograph (GC) inlet.
- Chromatographic Separation: The compound is vaporized and separated from any impurities on a GC column.
- Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized by electron impact.
- Mass Analysis: The resulting ions are separated by their mass-to-charge ratio and detected.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices: Fourier Transform Infrared (FT-IR) spectroscopy is the modern standard, offering high sensitivity and resolution. The sample can be analyzed neat as a thin film between salt plates (if it is a liquid) or as a solid dispersed in a KBr pellet.

Predicted IR Spectrum of 4-Benzoylbenzaldehyde: The IR spectrum of **4-benzoylbenzaldehyde** will be characterized by the distinct stretching vibrations of its two carbonyl groups.

- C=O Stretching:
 - Aldehyde C=O: A strong, sharp absorption band is expected around 1700-1710 cm^{-1} .
 - Ketone C=O: Another strong, sharp band is predicted at a slightly lower wavenumber, around 1660-1670 cm^{-1} , due to conjugation with two aromatic rings.
- C-H Stretching:
 - Aldehyde C-H: Two weak to medium bands are characteristic of the aldehyde C-H stretch, expected around 2820 cm^{-1} and 2720 cm^{-1} .
 - Aromatic C-H: Weak to medium bands are expected just above 3000 cm^{-1} , typically in the 3000-3100 cm^{-1} region.
- C=C Stretching: Aromatic ring C=C stretching vibrations will appear as medium to strong bands in the 1450-1600 cm^{-1} region.

Predicted IR Absorption Bands for 4-Benzoylbenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2820, ~2720	Weak	Aldehyde C-H Stretch
~1705	Strong, Sharp	Aldehyde C=O Stretch
~1665	Strong, Sharp	Ketone C=O Stretch
~1600, ~1580, ~1450	Medium-Strong	Aromatic C=C Stretch

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet):

- **Sample Preparation:** Grind a small amount of solid **4-benzoylbenzaldehyde** (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- **Background Correction:** A background spectrum of the empty sample compartment is automatically subtracted from the sample spectrum.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule and its packing in the solid state.

Causality Behind Experimental Choices: The growth of a high-quality single crystal is the most critical and often most challenging step. Slow evaporation of a saturated solution is a common and effective method. Data collection at low temperature (e.g., 100 K) is standard practice as it minimizes thermal motion of the atoms, leading to a more precise structure.

Predicted Crystal Structure of **4-Benzoylbenzaldehyde**: Although a crystal structure for **4-benzoylbenzaldehyde** is not currently available in the Cambridge Structural Database (CSD), we can predict some of its features based on the structures of related benzophenone derivatives.

- **Molecular Conformation:** The two phenyl rings are not expected to be coplanar due to steric hindrance, with a significant dihedral angle between them.
- **Intermolecular Interactions:** The crystal packing is likely to be dominated by weak intermolecular interactions such as C-H...O hydrogen bonds involving the carbonyl oxygen atoms, as well as π - π stacking interactions between the aromatic rings.

Experimental Protocol for Single-Crystal X-ray Diffraction:

- **Crystal Growth:** Grow single crystals of **4-benzoylbenzaldehyde** by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
- **Crystal Mounting:** Select a suitable, defect-free single crystal and mount it on a goniometer head.
- **Data Collection:** Mount the crystal on the diffractometer and cool it under a stream of cold nitrogen. Collect diffraction data by rotating the crystal in the X-ray beam.
- **Structure Solution and Refinement:** Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the structure using direct methods and refine it using full-matrix least-squares on F^2 .
- **Data Analysis:** Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural characterization of **4-benzoylbenzaldehyde** is a prime example of the synergy between different analytical techniques. While this guide has provided a predictive framework based on sound scientific principles and data from analogous compounds, the ultimate

confirmation of its structure awaits the publication of a complete experimental dataset. The protocols and expected results detailed herein provide a robust roadmap for any researcher undertaking the empirical characterization of this versatile synthetic intermediate.

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Sources

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